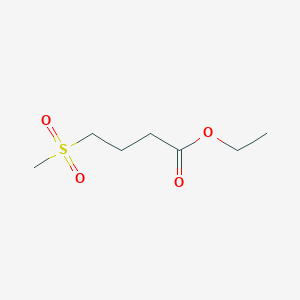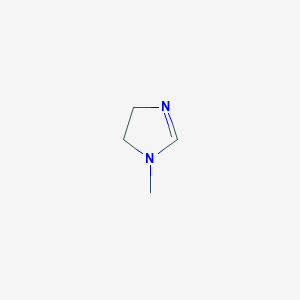
Potassium diethyl phosphate
概要
説明
Potassium diethyl phosphate is an organophosphorus compound with the molecular formula C4H10KO4P . It has an average mass of 192.192 Da and a monoisotopic mass of 191.995377 Da .
Synthesis Analysis
Potassium phosphate production is based on phosphoric acid (H3PO4) produced by decomposition of natural phosphates by sulfuric acid and purified from impurities by chemical methods or treatment with organic extractants . The use of extraction H3PO4 to produce potassium dihydrogen phosphate (KH2PO4) is preferred because of its low cost .Molecular Structure Analysis
The molecule of Potassium diethyl phosphate is tetrahedral .Chemical Reactions Analysis
Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates, which include phosphorus-centered radicals .Physical And Chemical Properties Analysis
Potassium diethyl phosphate is a colorless liquid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity .科学的研究の応用
Phytoremediation
Potassium diethyl phosphate (KH2PO4) has been used in phytoremediation, a process that uses plants to remove, transfer, stabilize, and/or destroy contaminants in soil and water . Specifically, it has been used to regulate cadmium translocation and accumulation in tall fescue plants . The foliar application of KH2PO4 significantly increased cadmium concentration and total cadmium accumulated in leaves .
Cadmium Detoxification
Potassium diethyl phosphate can play a role in cadmium detoxification in living organisms . It forms insoluble cadmium phosphates in the soil, reducing the risk of cadmium entering the food chain through plant uptake .
Fertilizer for Plant Growth
Potassium diethyl phosphate is a widely used foliar fertilizer for plant growth . It has been shown to have a positive effect on plant indicators when compared to pure KH2PO4 . For example, it increased the length of the leaves and the green mass of plants .
Soil Health
The use of potassium diethyl phosphate does not adversely affect soil microorganisms . In fact, a slight increase in the number of certain bacteria, actinomycetes, and molds was observed when it was used .
Nanotechnology in Agriculture
Potassium diethyl phosphate has potential applications in nanotechnology, specifically in the development of nano-fertilizers . These nano-fertilizers can have beneficial effects on plants and could offer insights into future applications of nano-potassium fertilizers in agriculture .
Stress Alleviator for Crops
Potassium diethyl phosphate acts as a stress alleviator against abiotic stresses in crops . It can help crops cope with the toxicity of zinc oxide nanoparticles .
作用機序
Target of Action
Potassium diethyl phosphate, also known as monopotassium phosphate (MKP), is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets two essential biochemical functions in the body:
- Phosphorus : In the form of organic and inorganic phosphate, phosphorus is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .
- Potassium : As the major cation of intracellular fluid, potassium is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle. It also plays a crucial role in the contraction of cardiac, skeletal, and smooth muscles, maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Mode of Action
The compound interacts with its targets by providing a source of phosphorus and potassium, as well as acting as a buffering agent . The phosphorus component is involved in various biochemical functions and metabolic reactions, influencing calcium levels, acid-base equilibrium, and renal excretion of hydrogen ions . The potassium component is essential for nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Biochemical Pathways
Potassium diethyl phosphate affects several biochemical pathways. Under phosphorus deprivation, changes in sugar levels and their mobilization influence the expression of phosphorus starvation-inducible genes . Increased sugar repartitioning from shoot to root helps root growth and organic acids secretion, promoting phosphate uptake from the soil . Other metabolic changes such as lipid remodeling or phosphorus reallocation from older to younger leaves release phosphorus from its bound forms in the cell .
Pharmacokinetics
The pharmacokinetics of potassium diethyl phosphate involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted in the urine, with over 80% to 90% of the dose reabsorbed by the kidney . These ADME properties significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of potassium diethyl phosphate’s action are primarily related to its role as a source of phosphorus and potassium. It influences various metabolic and enzymatic reactions, modifies calcium levels, buffers acid-base equilibrium, and plays a primary role in the renal excretion of hydrogen ions . It also affects nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Action Environment
The action, efficacy, and stability of potassium diethyl phosphate can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fertilizer can be affected by soil conditions . Additionally, the compound’s role in plant growth and development suggests that it may be influenced by factors such as light, temperature, and water availability
Safety and Hazards
将来の方向性
特性
IUPAC Name |
potassium;diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.K/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQYNAFBFUGTA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10KO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968788 | |
| Record name | Potassium diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53971-30-5 | |
| Record name | Potassium diethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053971305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium diethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione](/img/structure/B3053397.png)


